1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid
Overview
Description
Scientific Research Applications
Catalyst in Aminolysis of Epoxides
Lanthanide(III) trifluoromethanesulfonates, a related compound, have been found to catalyze the aminolysis of 1,2-epoxides efficiently. This process yields β-amino alcohols with high regioselectivity and anti-stereoselectivity at room temperature, indicating a potential application of similar trifluoromethanesulfonic acid compounds in organic synthesis (Chini et al., 1994).
Antibacterial Activity Enhancement
Chemical modification studies of sulfazecin, which include compounds similar to 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid, have been shown to improve antibacterial activity. This suggests the potential use of these compounds in developing new antibiotics (Sendai et al., 1985).
Allylic Amination
Trifluoromethanesulfonic acid has been used in the allylic amination of 1-(2-aminoaryl)prop-2-en-1-ols, leading to 1,2-dihydroquinolines. This indicates the role of similar compounds in facilitating reactions under mild conditions, producing N-heterocyclic adducts in good yields (Day et al., 2018).
Synthesis of Fluorine-Containing Compounds
Polyfluoro-1-(tosyloxy)prop-1-enyllithiums, reacting with various electrophiles including methyl trifluoromethanesulfonate, have been used to synthesize fluorine-containing compounds. This research highlights the potential for trifluoromethanesulfonic acid derivatives in synthesizing complex fluorinated molecules (Funabiki et al., 1998).
Structure and Self-association Studies
Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a related compound, has been studied for its structure and self-association behaviors. These studies provide insights into the molecular interactions and properties of trifluoromethanesulfonic acid derivatives (Sterkhova et al., 2014).
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.CHF3O3S/c1-2-6(9)8-3-5(7)4-8;2-1(3,4)8(5,6)7/h2,5H,1,3-4,7H2;(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKICQZGOGLJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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